Ethyl 2-(2-phenylphenoxy)acetate
Overview
Description
Ethyl 2-(2-phenylphenoxy)acetate is an organic compound with the molecular formula C16H16O3. It is an ester derivative of 2-phenylphenol and is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by its biphenyl structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-phenylphenoxy)acetate typically involves the esterification of 2-phenylphenol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: 2-phenylphenol and ethyl bromoacetate.
Reaction Conditions: The reaction is conducted in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Catalysts and Reagents: Potassium carbonate is used as a base to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-phenylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-(2-phenylphenoxy)acetic acid.
Reduction: 2-(2-phenylphenoxy)ethanol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-(2-phenylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(2-phenylphenoxy)acetate is primarily related to its ability to undergo various chemical transformations. The biphenyl structure allows it to interact with different molecular targets, including enzymes and receptors. The ester group can be hydrolyzed to release 2-phenylphenol, which may exhibit biological activity by interacting with cellular pathways.
Comparison with Similar Compounds
Ethyl 2-(2-phenylphenoxy)acetate can be compared with other ester derivatives of biphenyl compounds:
Ethyl 2-(4-phenylphenoxy)acetate: Similar structure but with the phenyl group in the para position, which may affect its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different physical properties and reactivity due to the shorter alkyl chain.
Ethyl 2-(2-biphenylyloxy)acetate: Another biphenyl ester with potential differences in chemical behavior and applications.
Biological Activity
Ethyl 2-(2-phenylphenoxy)acetate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is categorized as an aryloxyacetic acid derivative. Its chemical structure can be represented as:
This compound features a phenoxy group, which is known for its ability to interact with various biological targets, including enzymes and receptors.
Mechanisms of Biological Activity
- PPAR Agonism : this compound has been shown to act as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation .
- FAAH Inhibition : The compound exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which may have therapeutic implications for pain management and inflammation .
- Cholinesterase Inhibition : Preliminary studies indicate that this compound may also inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Activity Type | Target | Effect | Reference |
---|---|---|---|
PPAR Agonism | PPARα, PPARγ | Modulates lipid metabolism | |
FAAH Inhibition | FAAH | Increases endocannabinoids | |
Cholinesterase Inhibition | AChE | Potential neuroprotective effect |
Case Study: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce neuroinflammation and improve cognitive functions in animal models. The compound was administered at varying doses, revealing a dose-dependent response in reducing markers of neuroinflammation and enhancing synaptic plasticity .
Research Findings: Multi-target Activity
Recent investigations into the multi-target pharmacological profile of this compound have shown that it can simultaneously activate PPARs while inhibiting FAAH and AChE. This multi-faceted approach could pave the way for developing novel therapeutics for conditions such as obesity, diabetes, and neurodegenerative diseases .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Current data suggest that the compound has a favorable safety profile; however, further comprehensive toxicological assessments are necessary to fully understand its safety in clinical applications .
Properties
IUPAC Name |
ethyl 2-(2-phenylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)12-19-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXOCAUBKXUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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